3-Methyl-8-(trifluoromethyl)quinolin-4-ol
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Overview
Description
3-Methyl-8-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of 2-trifluoromethylaniline with ethyl acetoacetate in the presence of polyphosphoric acid at elevated temperatures (around 150°C). This reaction forms the quinoline ring system with the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(trifluoromethyl)quinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Methyl-8-(trifluoromethyl)quinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its potential use in developing new drugs for treating infectious diseases and cancer.
Industry: Utilized in the development of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased biological activity. The compound can inhibit enzymes and disrupt cellular processes, making it effective against certain bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline with antibacterial activity.
8-Methyl-2-(trifluoromethyl)quinolin-4-ol: Similar structure with a different position of the methyl group.
4-Hydroxyquinoline: A non-fluorinated quinoline with various biological activities.
Uniqueness
3-Methyl-8-(trifluoromethyl)quinolin-4-ol is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination enhances its biological activity and provides unique properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C11H8F3NO |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-methyl-8-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H8F3NO/c1-6-5-15-9-7(10(6)16)3-2-4-8(9)11(12,13)14/h2-5H,1H3,(H,15,16) |
InChI Key |
PWFDTBFWVSSGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C1=O)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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